3-(4-BROMOBENZENESULFONYL)-N-(3,5-DIMETHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-((4-bromophenyl)sulfonyl)-N-(3,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains a triazoloquinazolinone core, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving amide, amine, carbonyl, azide, and alkyne reactive centers .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. For instance, the amine group might undergo reactions such as alkylation, acylation, or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include solubility, melting point, boiling point, and reactivity with other substances .Scientific Research Applications
Potential in H1-Antihistaminic Agents
A variety of triazoloquinazoline derivatives have shown promise as H1-antihistaminic agents. For instance, 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones demonstrated significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as H1-antihistamines with minimal sedation effects (Alagarsamy, Shankar, & Murugesan, 2008). Similarly, novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been synthesized and tested for H1-antihistaminic activity, showing substantial protection in guinea pigs (Alagarsamy et al., 2009).
Antimicrobial and Nematicidal Properties
Triazoloquinazoline derivatives have also been explored for their antimicrobial and nematicidal properties. A series of 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones displayed significant antimicrobial and nematicidal activities against various microorganisms and nematodes (Reddy, Kumar, & Sunitha, 2016).
Anticancer Potential
The anticancer potential of triazoloquinazoline derivatives has been identified, with specific compounds showing selective influence on ovarian cancer cells. These compounds exhibit less toxicity than traditional chemotherapeutic agents, making them candidates for further investigation in cancer treatment (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, similar in structure to the target molecule, have been found to possess excellent herbicidal activity at low application rates on a broad spectrum of vegetation, indicating their potential use in agricultural applications (Moran, 2003).
Potential in Antiviral Research
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized using microwave techniques showed antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome corona viruses. This indicates a potential application of triazoloquinazoline derivatives in antiviral research (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-N-(3,5-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O4S/c1-32-16-11-15(12-17(13-16)33-2)25-21-19-5-3-4-6-20(19)29-22(26-21)23(27-28-29)34(30,31)18-9-7-14(24)8-10-18/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KARXQHHHWFHHDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.